molecular formula C21H21N3O2S B2912992 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(1-phenylethyl)acetamide CAS No. 1105209-35-5

2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(1-phenylethyl)acetamide

Cat. No.: B2912992
CAS No.: 1105209-35-5
M. Wt: 379.48
InChI Key: QGXGRWOWYPLRHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(1-phenylethyl)acetamide is an organic compound known for its intriguing chemical structure and diverse range of applications. This compound finds relevance in various fields, including synthetic chemistry, medicinal chemistry, and industrial applications, thanks to its unique molecular framework that enables diverse chemical reactivity.

Scientific Research Applications

2-(2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(1-phenylethyl)acetamide has several scientific applications:

  • Chemistry: : Used as an intermediate in organic synthesis, enabling the construction of more complex molecules.

  • Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Potentially used in the development of pharmaceuticals due to its unique pharmacophore.

  • Industry: : Applied in the synthesis of materials, catalysts, or other industrially relevant compounds.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts at the molecular level. This is particularly relevant for drugs, where the mechanism of action refers to how the drug affects a biological pathway .

Safety and Hazards

This involves understanding the potential risks associated with the compound, including toxicity, environmental impact, and handling precautions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(1-phenylethyl)acetamide typically involves several key steps:

  • Initial Formation: : Synthesis generally starts with the preparation of the core dihydropyrimidinone structure, often achieved through a Biginelli reaction involving an aldehyde, a β-keto ester, and urea.

  • Introduction of Benzylthio Group:

  • Acetamide Group Addition:

Industrial Production Methods

For industrial-scale production, optimization of the synthesis process is crucial. Methods may include:

  • Batch Reactors: : Utilizing batch reactors to ensure precise control over reaction parameters.

  • Flow Chemistry: : Employing flow chemistry techniques for continuous production, enhancing efficiency and scalability.

  • Catalysis: : Using catalysts to improve reaction rates and yields, potentially involving transition metal catalysts.

Chemical Reactions Analysis

Types of Reactions

This compound exhibits a variety of chemical reactions due to its diverse functional groups:

  • Oxidation: : Possible oxidation at the thioether group to form sulfoxides or sulfones.

  • Reduction: : Reduction of the carbonyl groups to form corresponding alcohols.

  • Substitution: : Electrophilic or nucleophilic substitution reactions at different positions on the molecule.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, peracids for oxidation reactions.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride for reductions.

  • Substitution Reagents: : Halides, nitriles, and other electrophiles or nucleophiles.

Major Products

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of various substituted derivatives depending on the reacting electrophile or nucleophile.

Comparison with Similar Compounds

Uniqueness

Compared to other dihydropyrimidinone derivatives, 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(1-phenylethyl)acetamide stands out due to its distinctive benzylthio and phenylethyl groups, which confer unique chemical and biological properties.

Similar Compounds

  • Thioether Analogues: : Compounds with similar thioether functionalities.

  • Dihydropyrimidinone Derivatives: : Other derivatives of dihydropyrimidinone with varying substituents.

  • Acetamide Containing Compounds: : Analogous compounds containing the acetamide functional group.

This overview covers the essential aspects of this compound, providing insights into its synthesis, reactions, applications, and comparisons with similar compounds. Anything else you need to dive into?

Properties

IUPAC Name

2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-15(17-10-6-3-7-11-17)22-19(25)12-18-13-20(26)24-21(23-18)27-14-16-8-4-2-5-9-16/h2-11,13,15H,12,14H2,1H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXGRWOWYPLRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.